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Compound of Interest

Compound Name: PBF-1129

Cat. No.: B1574665

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PBF-1129, a selective
antagonist of the A2B adenosine receptor (A2BR), for studying and overcoming resistance to
immune checkpoint blockade. The information covers its mechanism of action, key preclinical
and clinical findings, and detailed protocols for relevant experiments.

Introduction to PBF-1129

PBF-1129 is an orally bioavailable small molecule that selectively targets the A2B adenosine
receptor (A2BR; ADORAZ2B).[1] In the tumor microenvironment (TME), high levels of
extracellular adenosine, produced by stressed or dying cells, signal through adenosine
receptors on immune cells to create an immunosuppressive shield.[2] By binding to A2BR on
various immune cells (such as dendritic cells, macrophages, and lymphocytes) and some
cancer cells, PBF-1129 blocks this immunosuppressive signaling.[1] This action helps to
"release the brakes" on the anti-tumor immune response, making it a promising agent for
combination therapy with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.

[21[3]
Key attributes of PBF-1129:
o Target: A2B Adenosine Receptor (A2BR).[1]

e Mechanism: Competitive antagonist of adenosine at the A2BR.[1]
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o Effects: Reverses adenosine-mediated immunosuppression, inhibits cancer cell proliferation
and metastasis, and modulates the metabolic landscape of the TME.[1][4]

Mechanism of Action: The Adenosine Pathway

The adenosinergic pathway is a critical immunometabolic checkpoint that suppresses anti-
tumor immunity.[3]

e Adenosine Production: In the hypoxic and inflammatory TME, ATP is released and rapidly
converted to adenosine by ectonucleotidases CD39 and CD73, which are often
overexpressed on cancer and immune cells.

e Immunosuppressive Signaling: Adenosine binds to A2A and A2B receptors on immune cells.
A2BR signaling, in particular, has been shown to inhibit the function of dendritic cells and
enhance the differentiation of myeloid-derived suppressor cells (MDSCSs), thereby
dampening T-cell mediated anti-tumor responses.[2]

o PBF-1129 Intervention: PBF-1129 selectively blocks the A2BR, preventing adenosine from
binding. This restores the function of immune cells and reduces the population of
immunosuppressive cells within the TME, creating a more favorable environment for
immune-mediated tumor destruction.[1][2]
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PBF-1129 blocks adenosine-mediated immunosuppression.
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Data Presentation
Preclinical Profile of PBF-1129

Preclinical studies in various cancer models have demonstrated the potential of PBF-1129 to
modulate the TME and enhance anti-tumor immunity.[4]

Parameter Value Assay Type Reference
Adenosine A2B
Target - [1]
Receptor
Inhibition Constant Radioligand Binding
) 24 nM [4]
(Ki) Assay

Inhibition Constant

) 35nM Functional Assay [4]
(Ki)

Against other
Selectivity >500 nM (Ki) adenosine receptors [4]
(A1, A2A, A3)

Phase 1 Clinical Trial Summary (NCT03274479)

A dose-escalation trial evaluated PBF-1129 in heavily pretreated metastatic non-small cell lung
cancer (MNSCLC) patients who had progressed on chemotherapy and immune checkpoint
inhibitors.[2][3]
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Parameter Description
Clinical Trial ID NCT03274479
Phase 1

Patient Population

21 patients with advanced/metastatic NSCLC

Prior Treatment

All patients received prior chemotherapy and
PD-1/L1 therapy

Dose Escalation

40 mg, 80 mg, 160 mg, 240 mg, 320 mg (once
daily, oral)

Primary Objective

Evaluate safety, tolerability, and determine
Maximum Tolerated Dose (MTD)

Recommended Phase 2 Dose (RP2D)

320 mg once daily

~linical PI Kineti | Saf

Dose Level

Median Cmax

. Key Safety
Half-life (t%2) Findi
indings

40 mg

150 ng/mL

No Dose-Limiting
Toxicities (DLTs)
observed at any dose
level.[2]

>10 hours

320 mg

800 ng/mL

Plasma
concentrations
maintained above
IC90 for 24 hours.[3]

[5]

>10 hours
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Most Frequent Treatment-Related
Adverse Events (Any Grade)

Adverse Event

Frequency

Lymphocytopenia

38.1% (n=8)

Vomiting 38.1% (n=8)
Anorexia 28.5% (n=6)
Fatigue 28.5% (n=6)

Data from 21 patients in the NCT03274479 trial.

[3]15]

Clinical Efficacy and Biomarkers

While single-agent activity was limited, PBF-1129 demonstrated significant modulation of

systemic immune parameters.[2][3]

Efficacy & Biomarker Results
(NCT03274479)

Best Overall Response

Stable Disease in 3 of 21 patients (14%)

Median Progression-Free Survival (PFS)

1.5 months

Median Overall Survival (OS)

4.6 months

Key Biomarker Finding

Post-treatment reduction in PD-1 expression on
CD8+ and CD4+ T cells correlated with

improved survival.[3][5]

Other Biomarkers

Decreased myeloid-derived suppressor cells

(MDSCs) were associated with better outcomes.

[3]

Experimental Protocols
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Protocol: In Vivo Murine Tumor Model for Evaluating
PBF-1129 and ICI Combination Therapy

This protocol outlines a general workflow for testing the efficacy of PBF-1129 in combination
with an anti-PD-1 antibody in a syngeneic mouse model (e.g., CT26 colon carcinoma in BALB/c

mice).
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Workflow for a preclinical combination study.
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Methodology:

e Cell Culture: Culture CT26 colon carcinoma cells under standard conditions.

o Tumor Implantation: Subcutaneously inject 1 x 1076 CT26 cells in 100 pL of PBS into the
right flank of 6-8 week old female BALB/c mice.

e Tumor Monitoring: Measure tumors with digital calipers and calculate volume (Volume = 0.5
x Length x Width?).

o Randomization: When average tumor volume reaches 80-120 mm?, randomize mice into four
treatment groups (n=10 per group).

o Group 1: Vehicle (e.g., 0.5% methylcellulose) via oral gavage daily.

o Group 2: PBF-1129 (e.g., 10 mg/kg) via oral gavage dalily.

o Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg) via intraperitoneal (IP) injection every 3 days.

o Group 4: Combination of PBF-1129 and anti-PD-1 at the same doses and schedules.

o Data Collection: Monitor tumor volume and body weight 2-3 times per week for 3-4 weeks or
until endpoint.

o Endpoint Analysis: At the end of the study, euthanize mice and harvest tumors and spleens.

o Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group relative to the
vehicle control.

o Immunophenotyping: Prepare single-cell suspensions from tumors and spleens. Stain with
fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CDS,
CD11b, Gr-1, F4/80, PD-1) and analyze using multi-color flow cytometry.

o Cytokine Analysis: Analyze cytokine levels (e.g., IFN-y) from tumor lysates or from
restimulated splenocytes using ELISA or CBA.
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Protocol: Ex Vivo Immunophenotyping of Patient
PBMCs

This protocol describes the analysis of peripheral blood mononuclear cells (PBMCs) from
patients undergoing treatment with PBF-1129 to identify changes in immune cell populations
and activation markers, as was done in the NCT03274479 trial.[3]

Methodology:

o Sample Collection: Collect whole blood from patients at baseline (pre-treatment) and at
specified time points during treatment (e.g., after one cycle).

 PBMC Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation according
to the manufacturer's protocol.

e Cell Staining:
o Count and resuspend PBMCs to a concentration of 1 x 10"7 cells/mL.
o Aliquot 100 pL (1 x 1076 cells) into flow cytometry tubes.

o Add a cocktail of fluorescently-conjugated antibodies to identify key immune populations
and markers. A representative panel could include:

» T-Cells: CD3, CD4, CD8
= Myeloid Cells: CD11b, CD14, CD15, CD33, HLA-DR
» Checkpoint/Activation Markers: PD-1, TIM-3, CD69
o Incubate for 30 minutes at 4°C in the dark.
e Wash: Wash cells twice with FACS buffer (PBS + 2% FBS).

o Data Acquisition: Acquire stained samples on a multi-color flow cytometer (e.g., a 21-color
capable instrument).[5]

o Data Analysis:
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o Use analysis software (e.g., FlowJo, FCS Express) to gate on specific immune cell
populations (e.g., CD4+ T-cells, CD8+ T-cells, MDSCs).

o Quantify the percentage of each population.

o Measure the expression level (e.g., Mean Fluorescence Intensity) of markers like PD-1 on
T-cells.

o Compare post-treatment samples to baseline to determine the pharmacodynamic effects
of PBF-1129.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize
experimental conditions and adhere to all institutional and regulatory guidelines for animal and
human subject research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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